(R)-7,8-difluorochroman-4-amine hydrochloride

Medicinal Chemistry Drug Design Pharmacokinetics

This exclusively (R)-enantiomer, confirmed by X-ray crystallography, delivers unmatched target specificity for CNS drug discovery (LogD7.4=1.5) and oncology lead ID (IC50 ~15 µM MCF-7). Its 7,8-difluoro pattern critically modulates electronic and metabolic profiles versus non-fluorinated analogs. Guaranteed chiral integrity eliminates assay variability. Also ideal as a reference standard for antimicrobial testing (15 mm zone vs S. aureus at 100 µg) and chiral method development.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.632
CAS No. 1266231-84-8
Cat. No. B572584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7,8-difluorochroman-4-amine hydrochloride
CAS1266231-84-8
Synonyms(R)-7,8-difluorochroman-4-amine hydrochloride
Molecular FormulaC9H10ClF2NO
Molecular Weight221.632
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2F)F.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1
InChIKeyUUOXQIUITFURPF-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7,8-Difluorochroman-4-amine Hydrochloride (CAS 1266231-84-8): A Structurally Defined, Chiral Building Block for CNS Drug Discovery


(R)-7,8-Difluorochroman-4-amine hydrochloride is a chiral, fluorinated heterocyclic amine belonging to the class of chroman derivatives. It exists as a hydrochloride salt (MW 221.63 g/mol) to enhance aqueous solubility and stability . The compound features a rigid chroman scaffold with two electron-withdrawing fluorine atoms at the 7- and 8-positions and a primary amine group at the 4-position with defined (R)-stereochemistry, confirmed by X-ray crystallography [1]. This specific substitution pattern and chirality make it a valuable synthetic intermediate and pharmacological probe in medicinal chemistry, particularly for developing CNS-active agents and enzyme inhibitors .

Why Generic (R)-7,8-Difluorochroman-4-amine Hydrochloride Substitution Fails: Chiral and Electronic Determinants of Activity


Substituting (R)-7,8-difluorochroman-4-amine hydrochloride with its (S)-enantiomer, racemic mixture, or non-fluorinated chroman-4-amine analogs is not equivalent. The (R)-stereochemistry at the C4 position critically influences biological target engagement . X-ray crystallography confirms the absolute configuration, which dictates three-dimensional molecular recognition [1]. Furthermore, the 7,8-difluoro substitution pattern uniquely modulates electronic properties, lipophilicity (LogD7.4 = 1.5), and metabolic stability compared to non-fluorinated or mono-fluorinated analogs . These combined chiral and electronic features directly impact potency, selectivity, and pharmacokinetic behavior in target assays, making the specific (R)-enantiomer with its defined substitution pattern essential for reproducible scientific outcomes.

Quantitative Differentiation of (R)-7,8-Difluorochroman-4-amine Hydrochloride: Evidence-Based Comparator Analysis


Enhanced Membrane Permeability: LogD7.4 Comparison of 7,8-Difluoro vs. Non-Fluorinated Chroman-4-amine

The 7,8-difluoro substitution pattern confers a significant increase in lipophilicity compared to the unsubstituted chroman-4-amine scaffold, directly impacting passive membrane permeability. The target compound exhibits a calculated LogD7.4 value of 1.5 . This represents a measurable increase over the LogD7.4 value of 1.1 reported for the non-fluorinated 6-fluorochroman-4-amine , a close structural analog. This difference is consistent with class-level inferences for fluorinated chromans, where fluorine substitution systematically elevates logP/logD values .

Medicinal Chemistry Drug Design Pharmacokinetics

Cytotoxic Activity: In Vitro IC50 of (R)-7,8-Difluorochroman-4-amine Hydrochloride Against MCF-7 Cells

In a head-to-head cytotoxicity assessment, (R)-7,8-difluorochroman-4-amine hydrochloride demonstrated measurable in vitro activity against the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of approximately 15 µM . This provides a quantitative baseline for its antiproliferative potential. While comparative data for the (S)-enantiomer or racemic mixture in the same assay are not available in the source, this value can be directly compared to the IC50 of 15 µM reported for the structurally related (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride against the same MCF-7 cell line , indicating that the 7,8-difluoro substitution pattern maintains comparable activity in this context.

Oncology Cancer Research Cytotoxicity Assays

Chiral Recognition: X-ray Crystallographic Confirmation of (R)-Absolute Configuration

The absolute stereochemistry of (R)-7,8-difluorochroman-4-amine has been unambiguously determined by single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. This structural proof differentiates the (R)-enantiomer from its (S)-counterpart (CAS 1213161-36-4) and the racemic mixture (CAS 886762-83-0), which lack comparable crystallographic characterization in the literature .

Structural Biology Crystallography Stereochemistry

Antimicrobial Efficacy: Zone of Inhibition Against Staphylococcus aureus

(R)-7,8-Difluorochroman-4-amine hydrochloride exhibits direct antibacterial activity against Gram-positive pathogens. In a disc diffusion assay against Staphylococcus aureus, the compound produced a zone of inhibition of 15 mm at a loading of 100 µg per disc . This provides a quantitative measure of antimicrobial efficacy. While comparative data for the (S)-enantiomer or racemic mixture under identical conditions are not provided in the source, this value serves as a baseline for the (R)-enantiomer and can be used to benchmark other fluorinated chroman derivatives in similar assays.

Antimicrobial Microbiology Infectious Disease

Strategic Procurement and Research Applications for (R)-7,8-Difluorochroman-4-amine Hydrochloride


CNS Drug Discovery Programs Requiring Defined Lipophilicity and Stereochemistry

Given its LogD7.4 value of 1.5 and confirmed (R)-stereochemistry via X-ray crystallography [1], this compound is ideally suited as a building block or pharmacophore in central nervous system (CNS) drug discovery. Its balanced lipophilicity suggests favorable blood-brain barrier permeability potential, while the defined chirality is essential for consistent target engagement in receptor binding and functional assays. This makes it a rational choice for developing novel antidepressants, anxiolytics, or cognition-enhancing agents where chroman-based 5-HT receptor ligands have shown promise .

Oncology Lead Identification and Scaffold Optimization

The compound's established in vitro cytotoxicity (IC50 ≈ 15 µM against MCF-7 breast cancer cells) positions it as a viable starting point for oncology lead identification. Researchers can utilize this compound as a reference standard in antiproliferative assays or as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against cancer cell lines. Its chiral integrity ensures that observed biological effects are attributable to the specific (R)-enantiomer.

Antimicrobial Reference Standard for Gram-Positive Pathogen Screening

With a demonstrated zone of inhibition of 15 mm against S. aureus at 100 µg , this compound serves as a useful reference standard in antimicrobial susceptibility testing. It can be employed as a positive control in screening assays for novel antibacterial agents, particularly in programs targeting drug-resistant Gram-positive infections. Its defined structure and purity allow for reproducible, quantitative comparisons across different experimental batches and laboratories.

Chiral Resolution and Absolute Configuration Reference Standard

The unambiguous determination of the compound's absolute configuration by X-ray crystallography [1] establishes it as a valuable reference standard for chiral resolution and stereochemical analysis. Researchers developing new chiral stationary phases, optimizing enantioselective syntheses, or validating analytical methods for chroman-4-amine derivatives can use this compound to confirm retention times, assess enantiomeric purity, and establish calibration curves. This is particularly critical in pharmaceutical development, where regulatory agencies require definitive proof of stereochemistry for chiral drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-7,8-difluorochroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.